molecular formula C10H9N3O B2906032 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2202519-11-5

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2906032
CAS No.: 2202519-11-5
M. Wt: 187.202
InChI Key: IPSMPZKBQHNWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

2-(pyridin-3-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSMPZKBQHNWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its dual functionality, combining the properties of both pyridine and pyridazinone rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .

Q & A

Q. What are the key synthetic strategies for synthesizing 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one?

The synthesis typically involves multi-step organic reactions, including:

  • Heterocyclic core formation : Cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors to construct the dihydropyridazinone ring.
  • Functionalization : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling). Critical parameters include solvent choice (e.g., DMF or ethanol), reaction temperature (40–80°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling steps). Post-synthetic purification often employs column chromatography or recrystallization .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What biological targets are commonly associated with dihydropyridazinone derivatives?

Dihydropyridazinones are explored for kinase inhibition (e.g., cyclin-dependent kinases) and GPCR modulation (e.g., serotonin receptors). The pyridinylmethyl moiety enhances binding to ATP pockets or allosteric sites via π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 25°C for coupling) minimizes side reactions.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization.
  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) with ligand optimization (e.g., XPhos) increase coupling efficiency. Yields >70% are achievable with iterative condition tuning .

Q. How do structural modifications influence the compound’s biological activity?

  • Pyridinyl Substituents : Electron-withdrawing groups (e.g., -F, -CF₃) at the pyridine meta-position enhance metabolic stability and target affinity.
  • Dihydropyridazinone Modifications : Methyl or triazole substituents at C6 improve solubility and pharmacokinetic profiles. Comparative SAR studies using analogs (e.g., fluoropyrimidine or triazole derivatives) reveal trends in IC₅₀ values (e.g., 0.1–10 µM ranges) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds.
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify confounding factors in vivo. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) reduces false positives .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC.
  • Plasma Stability : Expose to human plasma (37°C, 1–24 hrs) to quantify esterase-mediated hydrolysis.
  • Light/Thermal Stress Testing : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.